molecular formula C16H10N2O2 B5846382 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B5846382
M. Wt: 262.26 g/mol
InChI Key: ZPWYOAMACQAOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.074227566 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antitumor Agents

1-Amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives have been explored as potential DNA-binding antitumor agents. A series of these derivatives demonstrated significant in vitro cytotoxic potencies towards various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma. Notably, specific derivatives exhibited good cytotoxicity and low or no cross-resistance with cisplatin on resistant cell lines, suggesting their potential as new leads in developing intercalating anticancer derivatives (Antonini et al., 2004).

Luminescent Properties

A study on the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, including this compound, revealed their notable luminescent properties in ethanol solutions. These properties suggest potential applications as organic electroluminescent (EL) media, indicating a significant role in the development of EL devices (Tu et al., 2009).

Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Compounds based on 3H-naphtho[1,2,3-de]quinoline-2,7-diones were identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a promising therapeutic target for treating cardiac and neurodegenerative disorders. Specific derivatives like NQDI-1 inhibited ASK1 with significant potency, suggesting their potential as clinical agents for these disorders (Volynets et al., 2011).

Properties

IUPAC Name

16-amino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-14-13-8-4-1-2-5-9(8)15(19)10-6-3-7-11(12(10)13)18-16(14)20/h1-7H,17H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYOAMACQAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)NC4=CC=CC(=C43)C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 2
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 3
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 4
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 5
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 6
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.